methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1439441-57-2
VCID: VC6462919
InChI: InChI=1S/C9H9N3O3/c1-4-3-5(9(14)15-2)10-7-6(4)8(13)12-11-7/h3H,1-2H3,(H2,10,11,12,13)
SMILES: CC1=CC(=NC2=C1C(=O)NN2)C(=O)OC
Molecular Formula: C9H9N3O3
Molecular Weight: 207.189

methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

CAS No.: 1439441-57-2

Cat. No.: VC6462919

Molecular Formula: C9H9N3O3

Molecular Weight: 207.189

* For research use only. Not for human or veterinary use.

methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate - 1439441-57-2

Specification

CAS No. 1439441-57-2
Molecular Formula C9H9N3O3
Molecular Weight 207.189
IUPAC Name methyl 4-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O3/c1-4-3-5(9(14)15-2)10-7-6(4)8(13)12-11-7/h3H,1-2H3,(H2,10,11,12,13)
Standard InChI Key KUKQDMQOASNIDS-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=O)NN2)C(=O)OC

Introduction

Structural Characteristics and Molecular Geometry

The compound’s core structure consists of a pyrazolo[3,4-b]pyridine system, where the pyridine ring is fused with a pyrazole moiety at positions 3 and 4. Key substituents include a methyl group at position 4, a ketone group at position 3, and a carboxylate ester at position 6 (Figure 1). The 2,3-dihydro configuration indicates partial saturation of the pyridine ring, which influences its conformational flexibility .

Semiempirical calculations on analogous pyrazolopyridines reveal a preferred boat conformation in the dihydropyridine ring, while the pyrazole ring remains planar . This geometry enhances stability and facilitates interactions with biological targets, such as enzyme active sites. The presence of the 3-oxo group introduces tautomeric possibilities, though the keto form predominates due to resonance stabilization .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9N3O3\text{C}_9\text{H}_9\text{N}_3\text{O}_3
Molecular Weight207.19 g/mol
CAS Number1439441-57-2
Boiling PointNot reported
Melting PointNot reported
LogPEstimated 0.74 (analogous)

Synthetic Approaches

Vilsmeier–Haack Reagent-Mediated Synthesis

A two-step protocol for synthesizing related pyrazolopyridines involves treating 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent (POCl₃/DMF) to form o-chloroformyl intermediates, followed by cyclization with hydrazine . For methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, this method may be adapted by selecting appropriate starting materials with methyl and oxo substituents.

Reaction Scheme

  • Step 1: Formation of o-chloroformyl intermediate via Vilsmeier–Haack reaction.

  • Step 2: Cyclization with hydrazine to yield the pyrazolopyridine core .

Yields for analogous compounds range from 60–80%, depending on substituent steric effects .

Alternative Routes Using 3-Aminopyrazoles

Pyrazolopyridines are commonly synthesized by reacting 3-aminopyrazoles with 1,3-CCC-biselectrophiles, such as diketones or ketoesters . For instance, condensation of 3-amino-4-methylpyrazole with methyl acetoacetate could theoretically yield the target compound, though specific experimental details remain unpublished.

Biomedical Applications and Mechanistic Insights

Pyrazolo[3,4-b]pyridines are recognized as privileged scaffolds in drug discovery, particularly for kinase inhibition . The methyl and oxo substituents in this compound enhance binding affinity to ATP pockets in kinases, as seen in tyrosine kinase inhibitors (TKIs) . While specific studies on this derivative are scarce, its structural features align with compounds showing antitumor and anti-inflammatory activity.

Hypothetical Mechanism of Action

  • Kinase Inhibition: The planar pyrazole ring interacts with hydrophobic residues, while the carboxylate ester forms hydrogen bonds with catalytic lysines .

  • Metabolic Stability: The methyl group at position 4 may reduce oxidative metabolism, prolonging half-life .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 and 6 to optimize bioactivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic pathways.

  • Target Identification: Screening against kinase panels to identify lead candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator